molecular formula C17H16N2OS B10959506 2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10959506
M. Wt: 296.4 g/mol
InChI Key: NKHLOYGLKGGALJ-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a benzothieno-pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core. This can be achieved through the cyclization of a suitable precursor, such as 2-bromo-1-(2-methylphenyl)ethanone, with sulfur and a base like potassium carbonate.

    Pyrimidine Ring Construction: The benzothiophene intermediate is then reacted with a guanidine derivative under basic conditions to form the pyrimidine ring. This step often requires heating and the use of solvents like ethanol or dimethylformamide (DMF).

    Cyclization and Finalization: The final cyclization step involves the formation of the tetrahydro structure, which can be achieved through hydrogenation or other reduction methods.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyrimidinone ring, converting it to a dihydropyrimidine or tetrahydropyrimidine derivative. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests it could be useful in the treatment of diseases such as cancer or bacterial infections.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. Studies have shown that modifications to the benzothieno-pyrimidinone core can enhance its activity and selectivity towards specific biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Lacks the methyl group on the phenyl ring, which can affect its chemical and biological properties.
  • 2-(2-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

The presence of the 2-methylphenyl group in 2-(2-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one imparts unique steric and electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-(2-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS/c1-10-6-2-3-7-11(10)15-18-16(20)14-12-8-4-5-9-13(12)21-17(14)19-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,19,20)

InChI Key

NKHLOYGLKGGALJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2

Origin of Product

United States

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